molecular formula C12H11NO2 B1599278 (S)-(-)-N-(1-Phenylethyl)maleimide CAS No. 60925-76-0

(S)-(-)-N-(1-Phenylethyl)maleimide

Cat. No. B1599278
CAS RN: 60925-76-0
M. Wt: 201.22 g/mol
InChI Key: PWZXUQWQRVKGAH-VIFPVBQESA-N
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Description

(S)-(-)-N-(1-Phenylethyl)maleimide, also known as (S)-(-)-NPEM, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a chiral molecule, meaning it has a non-superimposable mirror image, and has been found to have potential applications in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

  • Luminescent Biological Labeling : Maleimide complexes exhibit intense and long-lived photoluminescence, making them useful in labeling biomolecules like oligonucleotides, glutathione, and proteins (Lo et al., 2002).

  • Stabilization of Antibody Drug Conjugates : N-aryl maleimides, a derivative, provide stability to antibody-drug conjugates (ADCs) in the bloodstream, maintaining efficiency in drug delivery while minimizing drug loss (Christie et al., 2015).

  • Labeling of Acetylcholine Receptors : Maleimides can be used to probe acetylcholine receptors, helping to understand their function and inhibition mechanisms (Clarke & Martinez‐Carrion, 1986).

  • Chemoimmunoconjugates Synthesis : Bifunctional maleimide compounds bind to proteins and low molecular weight molecules, aiding in the creation of chemoimmunokonjugates (Beyer et al., 1997).

  • Polymer Chemistry : Maleimides are used in the synthesis of polymers capable of reacting with thiol-containing molecules, important for material science applications (Bailey & Swager, 2006).

  • Bioconjugation in Therapeutics : They have played a significant role in the site-selective modification of proteins, particularly in cancer therapies (Renault et al., 2018).

  • Free Radical Polymerization : Studies on the free-radical homopolymerization of maleimides provide insights into polymer chemistry and material properties (Hopewell et al., 1998).

  • Advanced Drug Delivery Systems : Maleimide-modified pH-sensitive liposomes demonstrate improved drug delivery efficiency in both in vitro and in vivo models, without increasing cytotoxicity (Li & Takeoka, 2013).

  • Radiopharmaceutical Synthesis : Maleimide-based chelators have been employed in the site-selective conjugation of thiol-bearing molecules for radiopharmaceutical syntheses (Klika et al., 2021).

  • Antifungal Applications : N-Phenyl and N-phenylalkyl maleimides exhibit strong antifungal activities against Candida spp., offering potential in medical applications (Sortino et al., 2008).

properties

IUPAC Name

1-[(1S)-1-phenylethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZXUQWQRVKGAH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424901
Record name (S)-(-)-N-(1-Phenylethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N-(1-Phenylethyl)maleimide

CAS RN

60925-76-0
Record name (S)-(-)-N-(1-Phenylethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-(1-Phenylethyl)maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FL Galbo, EG Occhiato, A Guarna… - The Journal of Organic …, 2003 - ACS Publications
Stille, Suzuki−Miyaura, and Sonogashira cross-coupling reactions were carried out with a glutarimide-derived vinyl phosphate, bearing a chiral auxiliary on the N atom, to prepare …
Number of citations: 66 pubs.acs.org
MS Akhtar, YR Lee - The Journal of Organic Chemistry, 2020 - ACS Publications
An efficient and facile protocol for the synthesis of biologically and pharmaceutically important phthalimides is developed by l-proline-catalyzed reaction between two dienophiles of α,β-…
Number of citations: 10 pubs.acs.org
B Pavlovic - 2018 - duo.uio.no
Resolution of inflammation has long been considered a passive process, until the discovery of specialized pro-resolving lipid mediators (SPMs). These molecules, derived from ω-3 fatty …
Number of citations: 0 www.duo.uio.no

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